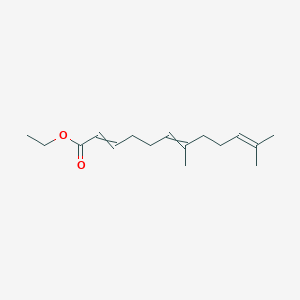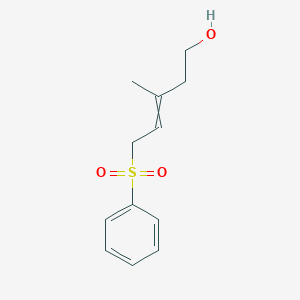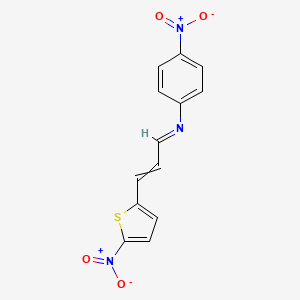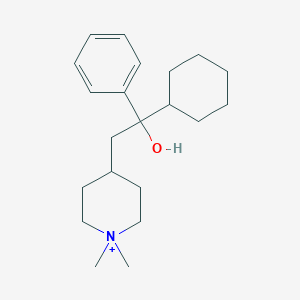
4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by a piperidine ring substituted with cyclohexyl, hydroxy, and phenylethyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-cyclohexyl-2-hydroxy-2-phenylethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale synthesis. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced
Properties
CAS No. |
831238-87-0 |
|---|---|
Molecular Formula |
C21H34NO+ |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-cyclohexyl-2-(1,1-dimethylpiperidin-1-ium-4-yl)-1-phenylethanol |
InChI |
InChI=1S/C21H34NO/c1-22(2)15-13-18(14-16-22)17-21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3,5-6,9-10,18,20,23H,4,7-8,11-17H2,1-2H3/q+1 |
InChI Key |
MEPGELLZAOSPAH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


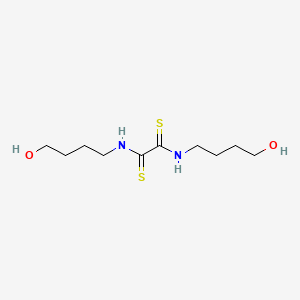
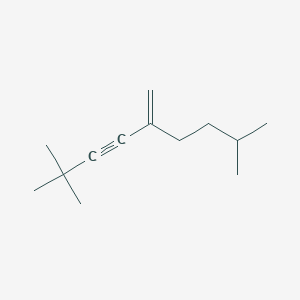
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
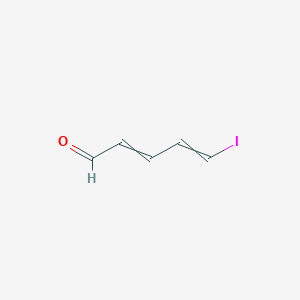
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
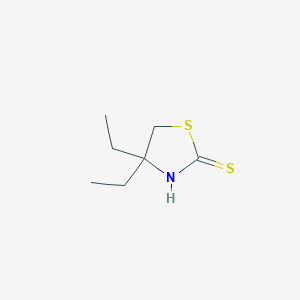
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
